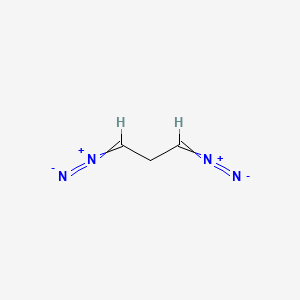

1,3-Bis(diazo)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

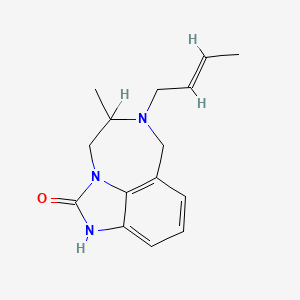

1,3-Bis(diazo)propane is a diazo compound characterized by the presence of two diazo groups attached to a propane backbone. Diazo compounds are known for their high reactivity and versatility in organic synthesis, making them valuable intermediates in the formation of complex molecules. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(diazo)propane can be synthesized through the oxidation of free hydrazones using iodosylbenzene. This method is efficient, easy to handle, and safe, allowing for the in situ generation of the highly reactive non-stabilized diazoalkanes . The reaction typically involves the slow addition of a solution of the hydrazone to a suspension of iodosylbenzene and a suitable substrate, such as isobutyl methacrylate, under controlled conditions to avoid side reactions and the accumulation of dangerous species .

Industrial Production Methods

These systems allow for the controlled generation of diazo compounds under milder reaction conditions, minimizing the risks associated with their instability and toxicity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(diazo)propane undergoes a variety of chemical reactions, including:

Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane derivatives.

Insertion Reactions: It can insert into C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: This compound can undergo 1,3-dipolar cycloaddition reactions, forming five-membered ring products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Iodosylbenzene: Used for the oxidation of hydrazones to generate the diazo compound.

Transition Metal Catalysts: Such as metalloporphyrins, which enhance the selectivity and efficiency of the reactions.

Visible Light: Employed in photochemical reactions to generate carbenes and radicals from diazo compounds.

Major Products

The major products formed from reactions involving this compound include cyclopropane derivatives, carbene insertion products, and cycloaddition products .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(diazo)propane has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including cyclopropanes and heterocycles.

Medicinal Chemistry: Employed in the synthesis of bioactive compounds and pharmaceuticals.

Material Science: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-Bis(diazo)propane involves the generation of highly reactive carbenes or carbocations upon the release of molecular nitrogen. These reactive intermediates can insert into various bonds, enabling a wide range of chemical transformations . The molecular targets and pathways involved in these reactions include C-H, N-H, O-H, S-H, and Si-H bonds, as well as cycloaddition pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-Bis(diazo)propane include:

Ethyl diazoacetate: A well-known diazo compound used in organic synthesis.

Diazomethane: Another diazo compound with high reactivity, commonly used for methylation reactions.

1,3,4-Oxadiazolines: Compounds that can be photolyzed to generate diazo compounds.

Uniqueness

This compound is unique due to its dual diazo groups, which provide enhanced reactivity and versatility compared to other diazo compounds. This allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in both academic and industrial research .

Eigenschaften

CAS-Nummer |

5239-06-5 |

|---|---|

Molekularformel |

C3H4N4 |

Molekulargewicht |

96.09 g/mol |

IUPAC-Name |

1,3-didiazopropane |

InChI |

InChI=1S/C3H4N4/c4-6-2-1-3-7-5/h2-3H,1H2 |

InChI-Schlüssel |

YVLXUSKPJZOGCN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C=[N+]=[N-])C=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)